2-Methylbenzofuran-5-carbonitrile
CAS No.: 16238-12-3
Cat. No.: VC21004184
Molecular Formula: C10H7NO
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16238-12-3 |
---|---|
Molecular Formula | C10H7NO |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 2-methyl-1-benzofuran-5-carbonitrile |
Standard InChI | InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3 |
Standard InChI Key | PBLGVAGVKWFRJJ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(O1)C=CC(=C2)C#N |
Canonical SMILES | CC1=CC2=C(O1)C=CC(=C2)C#N |
Introduction
Chemical Properties and Structure
2-Methylbenzofuran-5-carbonitrile is characterized by specific chemical identifiers and molecular properties that define its structure and potential reactivity. The compound features a benzofuran core with strategic functional group substitutions.
Basic Chemical Information
The fundamental chemical parameters of 2-Methylbenzofuran-5-carbonitrile are presented in Table 1.
Parameter | Value |
---|---|
CAS No. | 16238-12-3 |
IUPAC Name | 2-methyl-1-benzofuran-5-carbonitrile |
Molecular Formula | C₁₀H₇NO |
Molecular Weight | 157.17 g/mol |
Standard InChI | InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3 |
Standard InChIKey | PBLGVAGVKWFRJJ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(O1)C=CC(=C2)C#N |
PubChem Compound ID | 13663038 |
Table 1: Chemical Information of 2-Methylbenzofuran-5-carbonitrile
Structural Features
The compound's structural characteristics are defined by its fused ring system. The benzofuran core consists of a benzene ring fused with a five-membered furan ring containing an oxygen atom. The methyl group (CH₃) at position 2 and the cyano group (CN) at position 5 contribute significantly to its chemical behavior and potential applications.
The presence of both electron-donating (methyl) and electron-withdrawing (cyano) groups on the benzofuran scaffold creates an interesting electronic distribution that influences its reactivity patterns and potential interactions with biological targets.
Compound | IC₅₀ (μM) in MCF-7 | IC₅₀ (μM) in MDA-MB-231 |
---|---|---|
9b (benzofuran derivative) | Not active | 37.60 ± 1.86 |
9e (5-bromobenzofuran derivative) | 14.91 ± 1.04 | 2.52 ± 0.39 |
9f (5-bromobenzofuran derivative) | 19.70 ± 2.06 | 11.50 ± 1.05 |
Doxorubicin (reference) | 1.43 ± 0.12 | 2.36 ± 0.18 |
Table 2: Antiproliferative Activities of Selected Benzofuran Derivatives
Structure-Activity Relationships
Research on related benzofuran compounds has revealed significant structure-activity relationships that could inform future studies on 2-Methylbenzofuran-5-carbonitrile:
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The position of substituents on the benzofuran scaffold significantly affects biological activity, with ortho- and para-substituted derivatives often showing enhanced activity compared to meta-substituted counterparts .
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The 2-methylbenzofuran scaffold has demonstrated enhanced effectiveness toward certain enzyme targets (such as human CA XII) compared to other benzofuran scaffolds like 5-bromobenzofuran .
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The nature of functional groups attached to the benzofuran core plays a crucial role in determining selectivity and potency toward specific biological targets .
Chemical Reactivity and Derivatization
The chemical reactivity of 2-Methylbenzofuran-5-carbonitrile can be inferred from its structural features and the known reactivity patterns of related benzofuran compounds.
Nitrile Group Reactivity
The nitrile (cyano) group at position 5 represents a versatile functional group that can undergo various transformations:
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Hydrolysis to carboxylic acid derivatives
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Reduction to amine or aldehyde functionalities
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Nucleophilic addition reactions
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Coordination with transition metals
These transformations could potentially lead to a diverse array of derivatives with modified biological properties and applications.
Benzofuran Core Reactivity
The benzofuran core itself can undergo various reactions, including:
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Electrophilic aromatic substitution reactions, particularly at positions 3 and 6
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Ring-opening reactions under specific conditions
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Functionalization of the methyl group at position 2 through oxidation or alkylation
These reactivity patterns provide opportunities for further derivatization to generate libraries of related compounds with potentially enhanced biological activities.
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with appropriate detection methods would be suitable for purity assessment and quantitative analysis of 2-Methylbenzofuran-5-carbonitrile in various matrices.
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